BMS pyrazole inhibitor 7f
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Overview
Description
BMS pyrazole inhibitor 7f is a synthetic organic compound known for its significant biological activity. It is classified as a ligand and has been extensively studied for its potential therapeutic applications. The compound’s structure includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This unique structure contributes to its diverse biological activities .
Preparation Methods
The synthesis of BMS pyrazole inhibitor 7f involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The resulting pyrazole can then be further functionalized to introduce various substituents, enhancing its biological activity .
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of water as a solvent have been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
BMS pyrazole inhibitor 7f undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BMS pyrazole inhibitor 7f has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: This compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of BMS pyrazole inhibitor 7f involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation or increased apoptosis in cancer cells. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
BMS pyrazole inhibitor 7f can be compared with other pyrazole-based inhibitors, such as:
Celecoxib: A well-known anti-inflammatory drug with a pyrazole core.
Rimonabant: An anti-obesity drug that also contains a pyrazole ring.
Fezolamide: An antidepressant with a pyrazole structure
What sets this compound apart is its unique combination of substituents on the pyrazole ring, which enhances its specificity and potency as an inhibitor. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H18F3N7O2S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[[3-[5-[5-(1,3-benzothiazol-7-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H18F3N7O2S/c1-12(27)20(34)28-10-13-4-2-5-14(8-13)33-17(9-18(32-33)23(24,25)26)22-31-30-21(35-22)15-6-3-7-16-19(15)36-11-29-16/h2-9,11-12H,10,27H2,1H3,(H,28,34)/t12-/m0/s1 |
InChI Key |
KODBDIFHMBDFOH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C3=NN=C(O3)C4=C5C(=CC=C4)N=CS5)N |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C3=NN=C(O3)C4=C5C(=CC=C4)N=CS5)N |
Origin of Product |
United States |
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